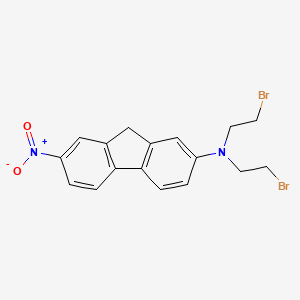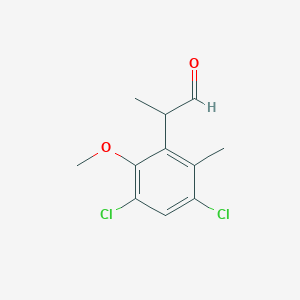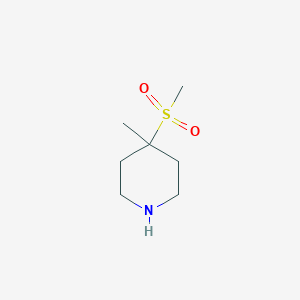
1-(4-Tert-butylphenoxy)propan-2-yl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenoxy)propan-2-yl butanoate is an organic compound with the molecular formula C17H26O3. It is known for its unique structural features, which include a tert-butyl group attached to a phenoxy ring and a butanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Tert-butylphenoxy)propan-2-yl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-(4-tert-butylphenoxy)propan-2-ol and butanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 1-(4-tert-butylphenoxy)propan-2-ol and butanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Halogenated derivatives of the phenoxy ring.
Applications De Recherche Scientifique
1-(4-Tert-butylphenoxy)propan-2-yl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenoxy ring may interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Tert-butylphenoxy)propan-2-yl acetate
- 1-(4-Tert-butylphenoxy)propan-2-yl propanoate
- 1-(4-Tert-butylphenoxy)propan-2-yl hexanoate
Uniqueness
1-(4-Tert-butylphenoxy)propan-2-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and resistance to oxidation compared to similar compounds .
Propriétés
Numéro CAS |
5437-03-6 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenoxy)propan-2-yl butanoate |
InChI |
InChI=1S/C17H26O3/c1-6-7-16(18)20-13(2)12-19-15-10-8-14(9-11-15)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3 |
Clé InChI |
AQVGUTSWELPYGA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


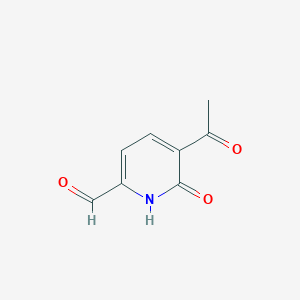


![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
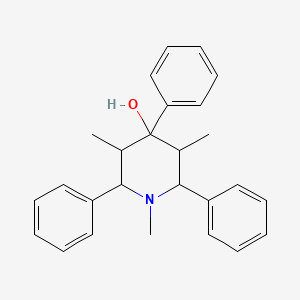

![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)

![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)

